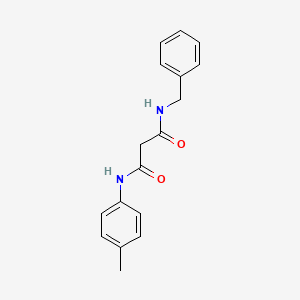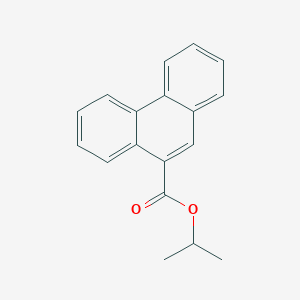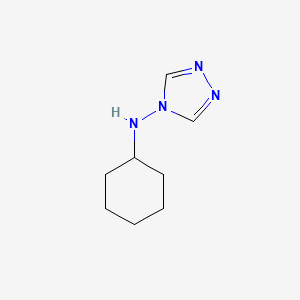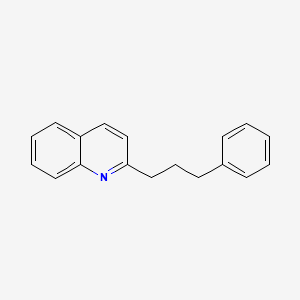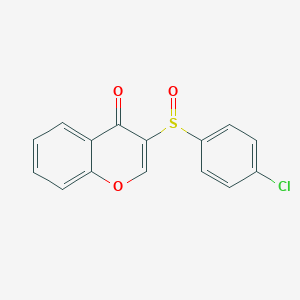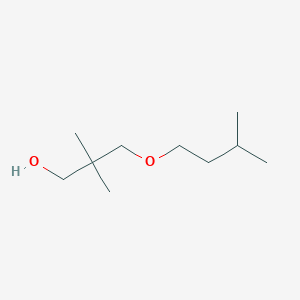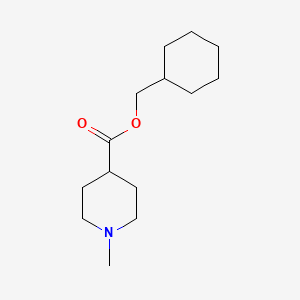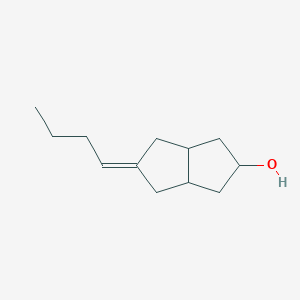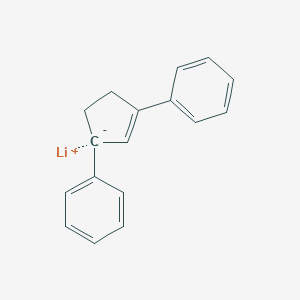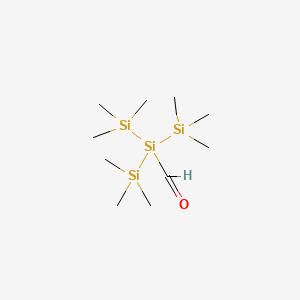
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is an organosilicon compound known for its unique structural and chemical properties. This compound features a trisilane backbone with hexamethyl and trimethylsilyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction yields tetrakis(trimethylsilyl)silane, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes or silanols.
科学研究应用
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
作用机制
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde exerts its effects involves its ability to participate in radical reactions and form stable intermediates. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of silicon-centered radicals and subsequent reactions with other molecules .
相似化合物的比较
Trisilane, 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: This compound shares a similar trisilane backbone but features a bromo group instead of a carbaldehyde group.
Tetrakis(trimethylsilyl)silane: Another related compound with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silanol: A compound with a hydroxyl group, used in similar applications but with different reactivity.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is unique due to its combination of hexamethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in radical reactions and as a precursor for various advanced materials.
属性
CAS 编号 |
112044-12-9 |
|---|---|
分子式 |
C10H28OSi4 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
tris(trimethylsilyl)silylformaldehyde |
InChI |
InChI=1S/C10H28OSi4/c1-12(2,3)15(10-11,13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI 键 |
FVCNHDHPUUUOHQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C=O)([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


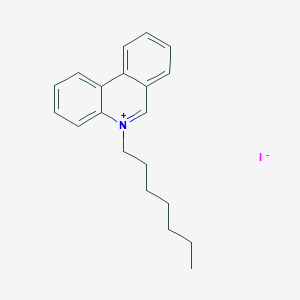
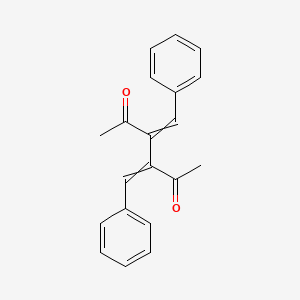
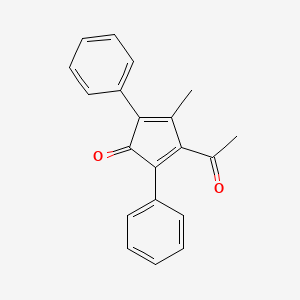
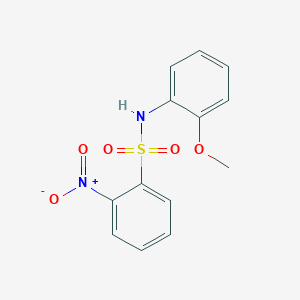
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
